molecular formula C10H20ClNO2 B7982552 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride

Cat. No.: B7982552
M. Wt: 221.72 g/mol
InChI Key: XKCOWPGCVHUUPZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methoxyethyl group at the 1-position, two methyl groups at the 2 and 3 positions, and a ketone group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,4-diketone and an amine source.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and dimethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)piperidine hydrochloride
  • 1-(2-Methoxyethyl)piperidin-3-ylmethanol
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxyethyl and dimethyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets or reagents in chemical reactions.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-9(2)11(6-7-13-3)5-4-10(8)12;/h8-9H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCOWPGCVHUUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CCOC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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